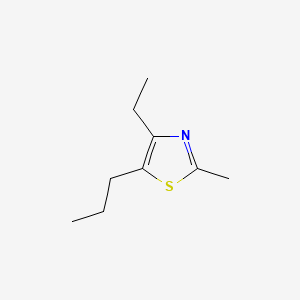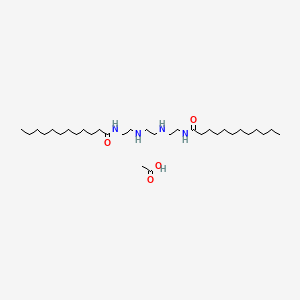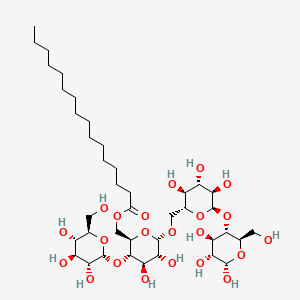
Ethyl 3-ethyl-7-methyl-2,6-octadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethyl-7-methyl-2,6-octadienoate: is an organic compound with the molecular formula C13H22O2 . It is an ester derived from 3-ethyl-7-methyl-2,6-octadienoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 3-ethyl-7-methyl-2,6-octadienoate can be synthesized through the esterification of 3-ethyl-7-methyl-2,6-octadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of mthis compound with ethanol in the presence of a base catalyst like sodium ethoxide.
Industrial Production Methods: In industrial settings, the esterification process is often optimized for large-scale production. This involves using continuous reactors and efficient separation techniques to isolate the desired ester from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 3-ethyl-7-methyl-2,6-octadienoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 3-ethyl-7-methyl-2,6-octadienoic acid or corresponding aldehydes.
Reduction: 3-ethyl-7-methyl-2,6-octadienol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Ethyl 3-ethyl-7-methyl-2,6-octadienoate is used as a starting material in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of esters on cellular processes. It is also used in the development of bioactive compounds with potential therapeutic applications.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability.
Industry: This compound is widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used as an additive in cosmetics and personal care products.
Mécanisme D'action
The mechanism by which ethyl 3-ethyl-7-methyl-2,6-octadienoate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Methyl 3-ethyl-7-methyl-2,6-octadienoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-methyl-7-ethyl-2,6-octadienoate: Similar structure but with different positions of the ethyl and methyl groups.
Ethyl 3-ethyl-7-methyl-2,6-octadienoic acid: The acid form of the compound.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant aroma and reactivity make it valuable in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
63584-40-7 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
ethyl (2E)-3-ethyl-7-methylocta-2,6-dienoate |
InChI |
InChI=1S/C13H22O2/c1-5-12(9-7-8-11(3)4)10-13(14)15-6-2/h8,10H,5-7,9H2,1-4H3/b12-10+ |
Clé InChI |
KAMKWIZOEQZOLH-ZRDIBKRKSA-N |
SMILES isomérique |
CC/C(=C\C(=O)OCC)/CCC=C(C)C |
SMILES canonique |
CCC(=CC(=O)OCC)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)


